
3-Butyn-2-ol, 4-(1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Naphthalen-1-yl)but-3-yn-2-ol is an organic compound with the molecular formula C14H12O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and an alkyne group on a butyl chain attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)but-3-yn-2-ol typically involves the coupling of a naphthalene derivative with a butynol derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 1-bromo-naphthalene with 3-butyn-2-ol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4-(Naphthalen-1-yl)but-3-yn-2-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
4-(Naphthalen-1-yl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 4-(Naphthalen-1-yl)but-3-yn-2-one.
Reduction: 4-(Naphthalen-1-yl)but-3-en-2-ol or 4-(Naphthalen-1-yl)butan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(Naphthalen-1-yl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving naphthalene derivatives.
作用機序
The mechanism of action of 4-(Naphthalen-1-yl)but-3-yn-2-ol depends on its specific application. In photochromic materials, the compound undergoes reversible structural changes upon exposure to light, altering its optical properties. This involves the cleavage and reformation of chemical bonds within the molecule, influenced by the presence of the hydroxyl and alkyne groups .
類似化合物との比較
Similar Compounds
4-(Naphthalen-1-yl)butan-2-ol: Lacks the alkyne group, making it less reactive in certain types of chemical reactions.
4-(Naphthalen-1-yl)but-3-en-2-ol: Contains an alkene group instead of an alkyne group, affecting its reactivity and applications.
Naphthopyrans: Compounds with similar photochromic properties but different structural features.
Uniqueness
4-(Naphthalen-1-yl)but-3-yn-2-ol is unique due to the presence of both a hydroxyl group and an alkyne group on the butyl chain, which provides a combination of reactivity and structural versatility not found in many other naphthalene derivatives .
特性
CAS番号 |
830329-26-5 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC名 |
4-naphthalen-1-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C14H12O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,1H3 |
InChIキー |
KMIBIPXVWJESAO-UHFFFAOYSA-N |
正規SMILES |
CC(C#CC1=CC=CC2=CC=CC=C21)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


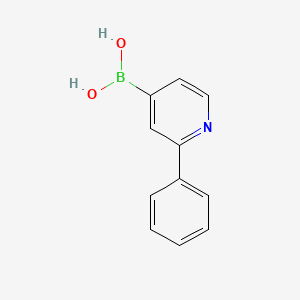
![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)
![1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899821.png)

![Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-](/img/structure/B11899836.png)
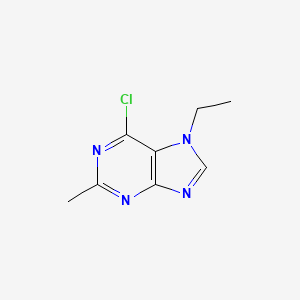
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B11899846.png)
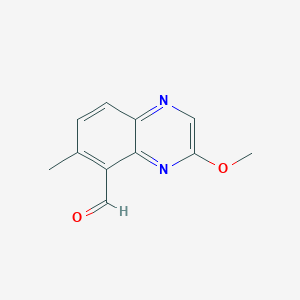
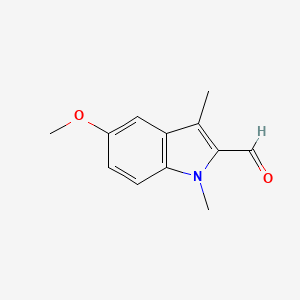
![1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B11899868.png)

![3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B11899882.png)
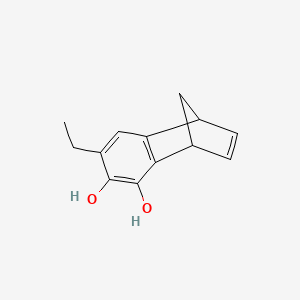
![8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899900.png)
